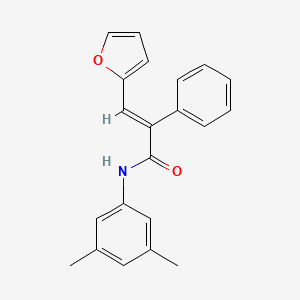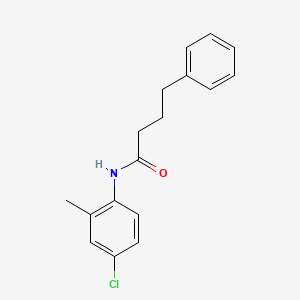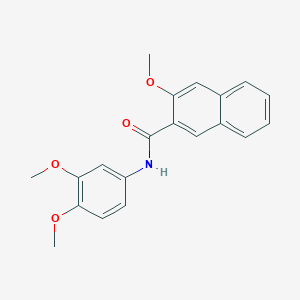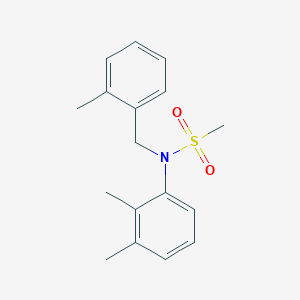
1-(1-methyl-4-piperidinyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-methyl-4-piperidinyl)-4-phenylpiperazine (MPP) is a chemical compound that has been extensively studied for its potential therapeutic applications. MPP is a piperazine derivative that has been investigated for its effects on the central nervous system.
Mécanisme D'action
1-(1-methyl-4-piperidinyl)-4-phenylpiperazine acts as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. The exact mechanism of action of 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine is not fully understood, but it is thought to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects
1-(1-methyl-4-piperidinyl)-4-phenylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models. It has also been investigated for its potential as an anti-addictive agent. 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine has been shown to reduce cocaine self-administration in rats and to attenuate the reinforcing effects of cocaine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine is that it has a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor, which are both important targets for drug development. However, one limitation of 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine is that it has poor solubility in aqueous solutions, which can make it difficult to administer in animal studies.
Orientations Futures
There are several potential future directions for the study of 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine. One area of interest is the development of 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the effects of 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine could be studied for its potential as a therapeutic agent in other neurological disorders, such as schizophrenia and Parkinson's disease.
Conclusion
In conclusion, 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine is a chemical compound that has been extensively studied for its potential therapeutic applications. 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine has a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor and has been investigated for its effects on mood, cognition, and behavior. While 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine has some limitations, there are several potential future directions for the study of this compound.
Méthodes De Synthèse
1-(1-methyl-4-piperidinyl)-4-phenylpiperazine can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 1-methyl-4-piperidinol and phenylpiperazine in the presence of a catalyst. The resulting product is then purified using column chromatography. The purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-(1-methyl-4-piperidinyl)-4-phenylpiperazine has been studied for its potential therapeutic applications in various neurological disorders. It has been shown to have a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor. These receptors are involved in the regulation of mood, cognition, and behavior.
Propriétés
IUPAC Name |
1-(1-methylpiperidin-4-yl)-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c1-17-9-7-16(8-10-17)19-13-11-18(12-14-19)15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGOORCKNRWNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5822140.png)
![N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5822143.png)

![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822151.png)
![5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5822166.png)
![5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B5822176.png)

![2-(4-ethylphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5822192.png)


![N,N-dimethyl-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B5822226.png)


![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B5822234.png)